

# Generating STIM1/Orai1 Double Knockout Cell Lines: Application Notes and Protocols

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#### **Abstract**

This document provides a comprehensive guide for generating and validating STIM1 and Orai1 double knockout (DKO) cell lines using the CRISPR-Cas9 system. The simultaneous ablation of both STIM1, the primary endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the poreforming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, is a critical tool for studying store-operated calcium entry (SOCE) and its role in various physiological and pathological processes. This protocol offers detailed methodologies for gRNA design, cell transfection, clonal selection, and validation of the DKO phenotype through genomic analysis, protein detection, and functional calcium imaging assays.

#### Introduction

Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling pathway in a wide variety of cell types, controlling diverse cellular functions such as gene expression, proliferation, and immune responses. The key molecular players in this pathway are the stromal interaction molecule 1 (STIM1) and Orai1.[1] Upon depletion of Ca2+ from the endoplasmic reticulum (ER), STIM1 oligomerizes and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1 channels, leading to a sustained influx of extracellular Ca2+.[2]





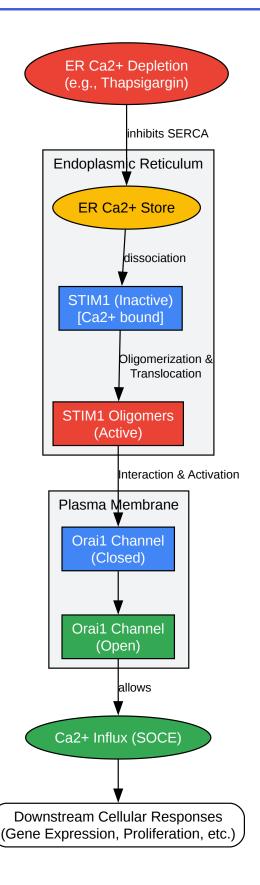


The generation of cell lines deficient in both STIM1 and Orai1 provides a powerful model to investigate the physiological roles of SOCE, to screen for compounds that modulate this pathway, and to understand potential compensatory mechanisms. The advent of CRISPR-Cas9 technology has made the generation of such double knockout cell lines more efficient and accessible.[3]

## **Signaling Pathway**

The STIM1/Orai1 signaling pathway is initiated by the depletion of Ca2+ from the ER. This is sensed by the EF-hand domain of STIM1, leading to its conformational change and oligomerization. These STIM1 oligomers then move to ER-PM junctions, where they trap and activate Orai1 channels, allowing for the influx of extracellular Ca2+.





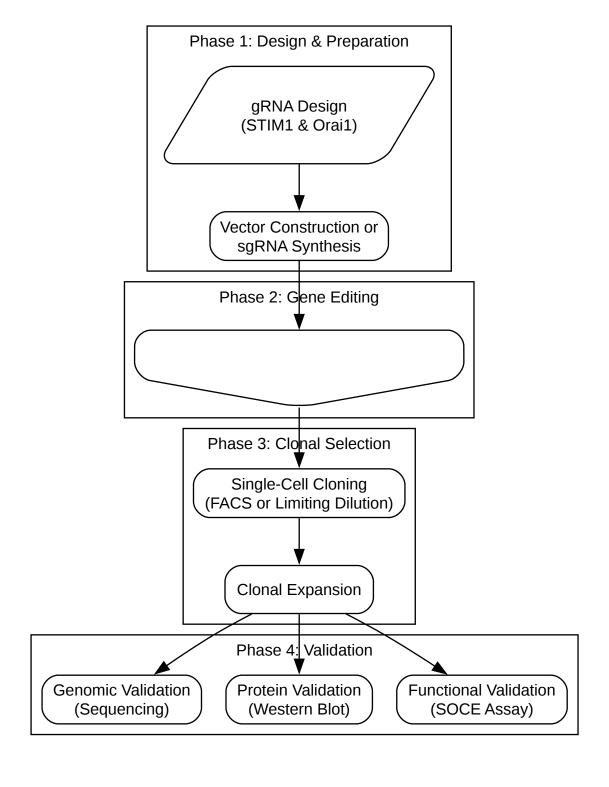
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STIM1/Orai1 signaling pathway.



# Experimental Workflow for Generating DKO Cell Lines

The generation of STIM1/Orai1 DKO cell lines involves a multi-step process from gRNA design to clonal validation. Both simultaneous and sequential knockout strategies can be employed.





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Experimental workflow for DKO cell line generation.

**Materials and Reagents** 

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Cas9 Nuclease	IDT	1081058
tracrRNA	IDT	1072533
Custom crRNA (STIM1 & Orai1)	Synthego/IDT	N/A
Lipofectamine CRISPRMAX	Thermo Fisher	CMAX00003
Opti-MEM I Reduced Serum Medium	Thermo Fisher	31985062
DMEM, high glucose, pyruvate	Thermo Fisher	11995065
Fetal Bovine Serum (FBS)	Thermo Fisher	26140079
Penicillin-Streptomycin	Thermo Fisher	15140122
Thapsigargin	Sigma-Aldrich	Т9033
Fura-2 AM	Thermo Fisher	F1221
Pluronic F-127	Thermo Fisher	P3000MP
Anti-STIM1 Antibody	Cell Signaling Technology	#4916
Anti-Orai1 Antibody	Alomone Labs	ACC-060
Anti-β-actin Antibody	Sigma-Aldrich	A5441
HRP-conjugated secondary antibody	Bio-Rad	1706515

## Validated gRNA Sequences

The following tables provide examples of validated gRNA sequences for targeting human and mouse STIM1 and Orai1. It is recommended to verify these sequences against the specific



genome assembly of the cell line being used.[4][5][6][7]

Table 1: Human STIM1 and Orai1 gRNA Sequences

Target Gene	Sequence (5' - 3')	PAM	Reference
Human STIM1	GAGGTTGATGAC GAAGACGGC	TGG	[4]
Human STIM1	GCAGCAGCAGCT GCAGCTGCT	GGG	[4]
Human Orai1	GGCGGCGGC GGCGGCGGC	GGG	Addgene Plasmid #113733
Human Orai1	GGCGGCGGC GGCGGCGGC	GGG	Addgene Plasmid #113733

Table 2: Mouse Stim1 and Orai1 gRNA Sequences

Target Gene	Sequence (5' - 3')	PAM	Reference
Mouse Stim1	GCAGCAGCAGCT GCAGCTGCT	GGG	[4]
Mouse Stim1	GCAGCAGCAGCT GCAGCTGCT	GGG	[4]
Mouse Orai1	GGCGGCGGC GGCGGCGGC	GGG	OriGene #KN512620
Mouse Orai1	GGCGGCGGC GGCGGCGGC	GGG	OriGene #KN512620

## **Experimental Protocols**

## Protocol 1: Co-transfection for Simultaneous Double Knockout



This protocol describes the simultaneous delivery of Cas9 and gRNAs targeting both STIM1 and Orai1.[8]

- Cell Seeding: The day before transfection, seed 200,000 cells per well in a 6-well plate to achieve 70-90% confluency on the day of transfection.
- gRNA Preparation: Prepare a 1:1 molar ratio of STIM1 crRNA and Orai1 crRNA with tracrRNA in nuclease-free duplex buffer to a final concentration of 1 μM. Heat at 95°C for 5 minutes and cool to room temperature.
- Ribonucleoprotein (RNP) Complex Formation: For each well, mix 1.5 μl of Cas9 nuclease (10 μM) with 1.5 μl of the pooled gRNA duplex. Incubate at room temperature for 10-20 minutes to form the RNP complex.
- Transfection: Dilute the RNP complex in 100 μl of Opti-MEM. In a separate tube, dilute 3 μl
  of Lipofectamine CRISPRMAX in 100 μl of Opti-MEM. Combine the diluted RNP and
  Lipofectamine solutions and incubate for 5 minutes. Add the final mixture dropwise to the
  cells.
- Post-transfection: Incubate the cells for 48-72 hours.
- Single-Cell Cloning: Proceed with single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.[9]
- Clonal Expansion: Expand the single-cell clones for subsequent validation.

### **Protocol 2: Sequential Knockout**

For cell lines sensitive to multiplex editing, a sequential knockout approach can be employed.

- First Knockout: Follow Protocol 1 to generate a single knockout of STIM1.
- Validation: Validate the STIM1 knockout clones using genomic sequencing and Western blotting (Protocols 3 and 4).
- Second Knockout: Expand a validated STIM1 knockout clone and repeat the transfection process using gRNAs targeting Orai1.



 Selection and Validation: Perform single-cell cloning and validate the STIM1/Orai1 DKO clones.

### **Protocol 3: Genomic Validation by Sanger Sequencing**

- Genomic DNA Extraction: Extract genomic DNA from expanded clones.
- PCR Amplification: Amplify the genomic regions targeted by the gRNAs for both STIM1 and Orai1 using flanking primers.
- Sequencing: Purify the PCR products and send for Sanger sequencing.
- Analysis: Analyze the sequencing data for insertions or deletions (indels) at the target sites.
   Tools like TIDE or ICE can be used to deconvolute heterozygous mutations.

#### **Protocol 4: Western Blotting for Protein Validation**

- Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against STIM1 (e.g., 1:1000) and Orai1 (e.g., 1:500) overnight at 4°C.[5]
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
   Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use β-actin as a loading control.

Expected Results: Wild-type cells will show bands corresponding to STIM1 (~75-85 kDa) and Orai1 (~35-50 kDa, depending on glycosylation).[10][11] Successful DKO clones will show a complete absence of these bands.[12]



# Protocol 5: Functional Validation by Store-Operated Calcium Entry (SOCE) Assay

- Cell Seeding: Seed cells on a 96-well black-walled plate.
- Dye Loading: Load the cells with 2  $\mu$ M Fura-2 AM and 0.02% Pluronic F-127 in a calcium-free buffer for 30-60 minutes at 37°C.
- Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) in a plate reader.
- Store Depletion: Add 1  $\mu$ M thapsigargin to deplete ER Ca2+ stores and record the transient increase in cytosolic Ca2+.
- Calcium Add-back: After the signal returns to baseline, add 2 mM CaCl2 to the wells to initiate SOCE.
- Data Analysis: Measure the peak increase in the Fura-2 ratio after Ca2+ add-back.

Expected Results: Wild-type cells will exhibit a robust and sustained increase in intracellular Ca2+ upon Ca2+ re-addition. STIM1/Orai1 DKO cells will show a significantly attenuated or completely abolished SOCE response.[12][13]

#### **Quantitative Data Summary**

The following table summarizes expected quantitative outcomes from the validation experiments.

Table 3: Expected Outcomes in STIM1/Orai1 DKO vs. Wild-Type Cells



Parameter	Wild-Type (WT)	STIM1/Orai1 DKO	Reference
STIM1 Protein Level	100%	< 5% (undetectable)	[14]
Orai1 Protein Level	100%	< 5% (undetectable)	[12][14]
SOCE (Peak Ca2+ influx)	Robust increase	~90-100% reduction	[12][13]
Knockout Efficiency (Clonal)	N/A	Variable (10-50% of clones may be DKO)	General CRISPR literature

Note: Knockout efficiency can vary significantly depending on the cell type and transfection efficiency.

## **Troubleshooting**



Problem	Possible Cause	Solution
Low Transfection Efficiency	Suboptimal transfection reagent or protocol; unhealthy cells.	Optimize transfection conditions; use a cell-type specific transfection reagent; ensure cells are healthy and at the correct confluency.
No or Low Knockout Efficiency	Inefficient gRNA; poor Cas9 activity.	Test multiple validated gRNAs; use high-quality Cas9 nuclease; consider using a Cas9-expressing stable cell line.[15]
High Cell Death Post- Transfection	Toxicity from transfection reagent or Cas9/gRNA complex.	Reduce the amount of transfection reagent and/or RNP complex; use a less toxic delivery method (e.g., electroporation).
Incomplete Knockout (one gene knocked out)	Inefficient gRNA for one target; stochastic nature of editing.	Screen more clones; consider a sequential knockout strategy.
Off-target Effects	Poorly designed gRNA.	Use high-fidelity Cas9 variants; perform off-target analysis during gRNA design.
Difficulty in Single-Cell Cloning	Cell line is not amenable to single-cell survival.	Use conditioned media or specific supplements (e.g., ROCK inhibitor) to improve single-cell survival.

#### Conclusion

The generation of STIM1/Orai1 double knockout cell lines is an invaluable tool for dissecting the intricacies of store-operated calcium entry. The protocols outlined in this document provide a comprehensive framework for successfully creating and validating these cell lines. Careful optimization of transfection conditions, rigorous clonal selection, and thorough multi-level validation are paramount to obtaining reliable and reproducible results. These DKO cell lines



will undoubtedly continue to be instrumental in advancing our understanding of Ca2+ signaling in health and disease.

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